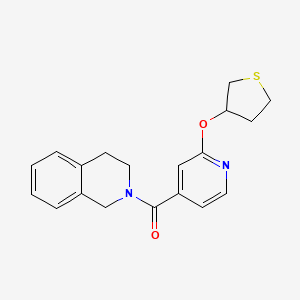
(3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a complex organic compound known for its potential in various fields of scientific research, including chemistry, biology, and medicinal chemistry. This compound features multiple functional groups, including an isoquinoline, a pyridine, and a tetrahydrothiophene moiety, which contribute to its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multiple steps. The isoquinoline fragment can be synthesized via Pictet-Spengler condensation, while the pyridine portion can be introduced through cross-coupling reactions such as the Suzuki or Heck coupling. The tetrahydrothiophene group can be attached using nucleophilic substitution reactions. Precise reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods: Industrial production of this compound would likely employ continuous flow chemistry techniques to maximize efficiency and scalability. This might include the use of automated reactors and precise control over reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the methanone moiety.
Substitution: Substitution reactions on the isoquinoline or pyridine rings.
Common Reagents and Conditions
Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents such as sodium borohydride (NaBH4) for reduction.
Halogenating agents for substitution reactions, like bromine or chlorine.
Major Products: The major products from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, depending on the reagents and conditions used.
科学研究应用
Chemistry: This compound is studied for its unique chemical properties and potential use as a building block in the synthesis of more complex molecules. It serves as a model compound for exploring new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. It may serve as a probe to study biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the design of new pharmaceuticals. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of new materials, including polymers and resins, due to its chemical stability and reactivity.
作用机制
The compound exerts its effects through interactions with various molecular targets, such as enzymes, receptors, and ion channels. Its mechanism of action can involve binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-2-yl)oxy)pyridin-4-yl)methanone
(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
Uniqueness: What sets (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone apart is the specific arrangement and nature of its functional groups, which impart unique chemical and biological properties. Its distinct combination of an isoquinoline, pyridine, and tetrahydrothiophene makes it a versatile compound with diverse applications.
This is a quick dive, but there's always more to explore. Want to focus on any particular section?
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(21-9-6-14-3-1-2-4-16(14)12-21)15-5-8-20-18(11-15)23-17-7-10-24-13-17/h1-5,8,11,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIMHATVOPJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
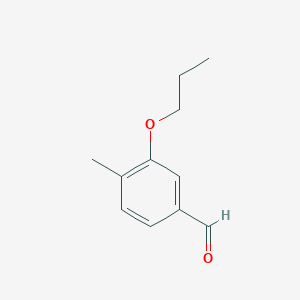
![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2534947.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
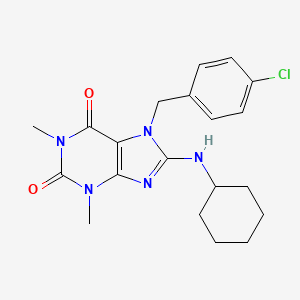
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
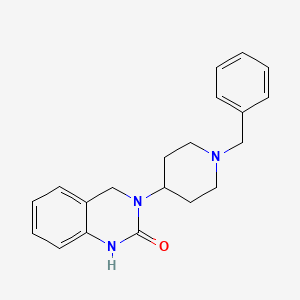
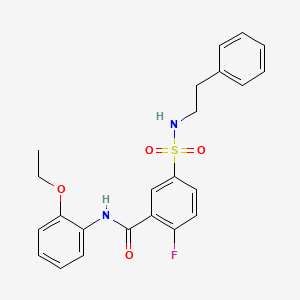
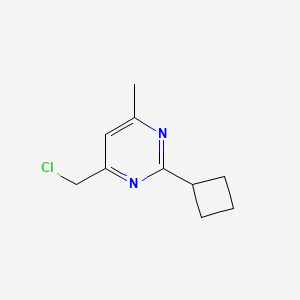
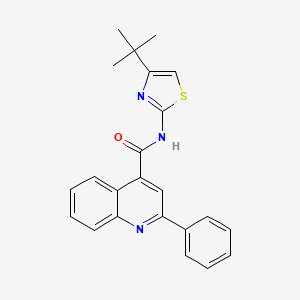
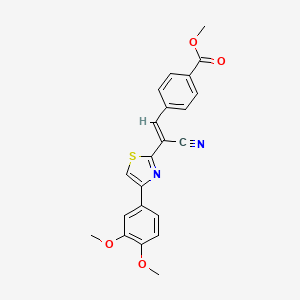
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
